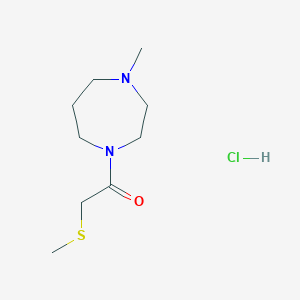

1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. This structure is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-diazepane ring, a sulfanyl group (-SH), and a ketone group (C=O). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfanyl and ketone groups, which are both reactive. The sulfanyl group might undergo oxidation reactions, while the ketone could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the sulfanyl, ketone, and 1,4-diazepane groups .Scientific Research Applications

Chemical Derivatives and Analytical Techniques

The formation of thermostable derivatives, such as N-methyl and N-N'-dimethyl derivatives, through the methylation of specific compounds with diazomethane in solvents like acetone or ethyl acetate, is a crucial step in the analysis of certain chemicals by gas chromatography (GC) (Klaffenbach, Holland, & Lauren, 1993). This method addresses the thermal instability of sulfonylurea herbicides, enabling their analysis via GC by forming stable derivatives.

Synthesis and Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of compounds like 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones have shown significant antimicrobial and anticancer activities. Compounds within this class demonstrated effectiveness against various microbial strains and cancer cell lines, indicating their potential in developing new therapeutic agents (Verma et al., 2015).

Reaction Mechanisms and Product Formation

Studying the reaction mechanisms, such as the base-catalyzed hydrolysis of diazepam leading to novel products like 2-(methylamino)-5-chlorobenzophenone imine, provides insights into the chemical behavior and stability of benzodiazepines. Understanding these processes aids in the development of new compounds and the assessment of existing drug stability (Yang et al., 1996).

Chemical Transformations

The study of chemical transformations, such as the three-component reaction of tetrahydro-pyrrolobenzodiazepines leading to substituted pyrroles, highlights the versatility of diazepine compounds in synthetic chemistry. These transformations can lead to novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Voskressensky et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS.ClH/c1-10-4-3-5-11(7-6-10)9(12)8-13-2;/h3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQTCQSSFIXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)CSC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)

![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)

![2-(4-Chlorophenyl)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2927835.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)